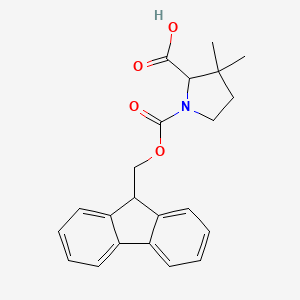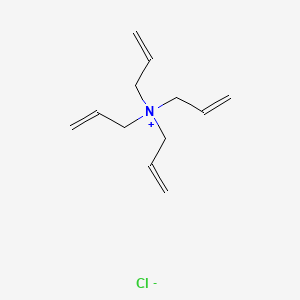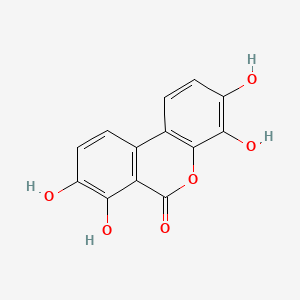![molecular formula C14H24Si2 B3046898 Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- CAS No. 132170-05-9](/img/structure/B3046898.png)
Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-
Vue d'ensemble
Description
“Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-” is a chemical compound with the formula C8H8 . It is also known by other names such as Benzocyclobutene, Benzocyclobutane, 1,2-Dihydrobenzocyclobutene, and Cardene .
Synthesis Analysis
The synthesis of this compound involves a three-stage process starting from benzocyclobutene and (2‐bromo‐vinyl)‐benzene . Another synthesis method involves a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem -enyne .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of this compound is 104.1491 .Chemical Reactions Analysis
The chemical reactions involving this compound lead to various products . For example, one reaction leads to C8H8 .Physical And Chemical Properties Analysis
This compound has a gas phase thermochemistry data, phase change data, and gas phase ion energetics data . The Δ f H° gas is 199.4 ± 0.9 kJ/mol . The Δ vap H° is 43.7 ± 0.1 kJ/mol . The reduced pressure boiling point T boil (K) is between 323.6 - 324 at a pressure of 0.027 bar .Applications De Recherche Scientifique
Titanium-Catalyzed Cycloaddition Reactions
The study by D’yakonov et al. (2017) explores the titanium-catalyzed [6π+2π]-cycloaddition reactions involving Si-containing alkynes and bis(1,3,5-cycloheptatriene-7-yl)alkanes. This reaction leads to the formation of compounds with bicyclo[4.2.1] structures, showcasing the potential of silicon-containing compounds in synthesizing complex cyclic structures with potential applications in materials science and organic synthesis (D’yakonov et al., 2017).
Conformation Control of Silicon Chains
Fukazawa et al. (2006) demonstrated the synthesis of all-anti-octasilane using bicyclic trisilane units, which exhibit sigma-delocalization over the silicon framework. This work highlights the ability to control the conformation of silicon chains, which is crucial for the development of novel silicon-based materials with tailored properties (Fukazawa et al., 2006).
Development of Silane and Siloxane Materials
Research by Shamaev et al. (2004) focused on the synthesis of new polyfluorinated compounds, including silanes and siloxanes, with specific heptafluoro-4,4-bis(trifluoromethyl)heptyl substituents. These materials have potential applications in creating fluorine-containing oligo- and polysiloxanes with various structures, useful in coatings, sealants, and elastomers (Shamaev et al., 2004).
Surface Modification for Tunable Hydrophobicity
García et al. (2007) investigated the use of p-toluenesulfonic acid for grafting alkoxysilanes onto silanol-containing surfaces, leading to the preparation of silica surfaces with tunable hydrophobic and super-hydrophobic properties. This research is significant for applications in surface coatings, waterproofing, and material science (García et al., 2007).
Polymerization of Silacyclopentanes
Ziatdinov et al. (2002) explored the anionic ring-opening polymerization of trimethylsiloxy-substituted 1-oxa-2,5-disilacyclopentanes, leading to the synthesis of novel polysiloxane materials. This study contributes to the field of polymer chemistry, offering insights into the synthesis of silicon-containing polymers with potential applications in various industries (Ziatdinov et al., 2002).
Propriétés
IUPAC Name |
trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1,3,5-trienyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXDTVRYSMRAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2CCC2=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576046 | |
| Record name | (Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene | |
CAS RN |
132170-05-9 | |
| Record name | (Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



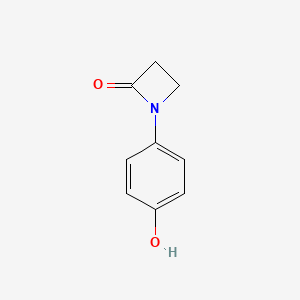

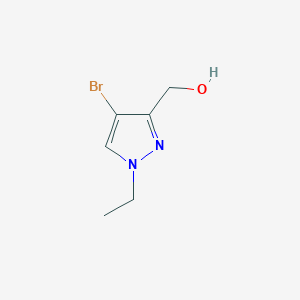
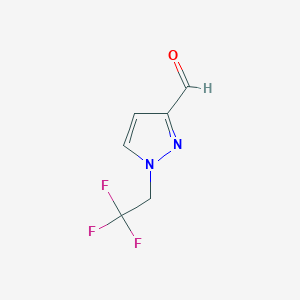


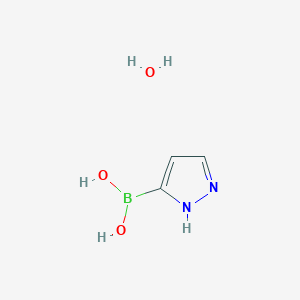

![2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3046827.png)
